molecular formula C17H28N4O2 B2603955 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 1448036-70-1

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2603955
CAS No.: 1448036-70-1
M. Wt: 320.437
InChI Key: PMUPZWFUPJASME-UHFFFAOYSA-N
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Description

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclopentyl group, a tetrahydroindazole moiety, and a methoxyethyl urea group, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea typically involves multiple steps:

    Formation of the Tetrahydroindazole Core: The starting material, often a substituted cyclopentanone, undergoes a cyclization reaction with hydrazine to form the tetrahydroindazole core.

    Alkylation: The tetrahydroindazole core is then alkylated using a suitable alkylating agent to introduce the cyclopentyl group.

    Urea Formation: The final step involves the reaction of the alkylated tetrahydroindazole with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the urea or methoxyethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indazole derivatives.

    Medicine: Possible therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indazole moiety could be crucial for binding to specific molecular targets, while the urea group might enhance its solubility or stability.

Comparison with Similar Compounds

Similar Compounds

    1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-hydroxyethyl)urea: Contains a hydroxyethyl group, potentially altering its solubility and reactivity.

Uniqueness

The presence of the methoxyethyl group in 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea may confer unique properties, such as enhanced solubility in organic solvents or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-23-11-10-18-17(22)19-12-15-14-8-4-5-9-16(14)21(20-15)13-6-2-3-7-13/h13H,2-12H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUPZWFUPJASME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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